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1-Methyl-1,2,4-triazolidine-3,5-dione

Physical organic chemistry Acid-base equilibrium Hydrogel fabrication

Researchers requiring position-specific urazole reactivity for proteomics or polymer chemistry face limited sourcing of analytically validated 1-methylurazole. This N-1 methylated derivative delivers a 0.5-unit pKa shift (5.3 vs. 5.8 for urazole) critical for pH-dependent applications. • pKa 5.3 enables finer hydrogel swelling control vs. unsubstituted urazole • Generates persistent radicals (Epa = 0.59 V) with first-order decay-no dimerization • Validated for proteome-wide tyrosine labeling (4,051 sites in HEK293FT lysates) • Supplied at ≥98% purity with full analytical documentation

Molecular Formula C3H5N3O2
Molecular Weight 115.09 g/mol
CAS No. 34771-28-3
Cat. No. B3051581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1,2,4-triazolidine-3,5-dione
CAS34771-28-3
Molecular FormulaC3H5N3O2
Molecular Weight115.09 g/mol
Structural Identifiers
SMILESCN1C(=O)NC(=O)N1
InChIInChI=1S/C3H5N3O2/c1-6-3(8)4-2(7)5-6/h1H3,(H2,4,5,7,8)
InChIKeyNENDRBATLNDSTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1,2,4-triazolidine-3,5-dione: Physicochemical and Structural Baseline


1-Methyl-1,2,4-triazolidine-3,5-dione (synonym: 1-methylurazole) is an N(1)-methylated heterocyclic urazole derivative with molecular formula C₃H₅N₃O₂ and molecular weight 115.09 g/mol [1]. The compound exists as a racemic crystalline powder (density 1.356 g/cm³) and is supplied at purities typically ≥95% for scientific research and development applications [1]. Its defining physicochemical feature is the enhanced aqueous acidity conferred by N-1 methylation: a pKa of 5.3 in water, representing a 0.5-unit acidification relative to unsubstituted urazole (pKa 5.8), a property that fundamentally distinguishes it from N-4 methylated positional isomers and governs its reactivity in both biological and materials chemistry contexts [2].

Position-specific acidity N-1 methylation enhances acidity for pH-responsive materials
Persistent radical precursor First-order radical decay supports tyrosine bioconjugation workflows
SAR reference scaffold Minimal N-1-alkylated urazole for aldose reductase and hypolipidemic probe design

Why Position-Dependent Acidity and Radical Chemistry Preclude Generic Substitution


Substitution of 1-methyl-1,2,4-triazolidine-3,5-dione with generic urazole or the 4-methyl positional isomer is chemically unsound because the site of methylation on the triazolidine ring dictates both proton acidity and radical reactivity in a non-interchangeable manner. N-1 methylation acidifies the urazole moiety by approximately 0.5 pKa units (pKa 5.3 vs. 5.8 for urazole), whereas N-4 methylation produces a negligible 0.1-unit shift (pKa 5.7), establishing that the 1-methyl and 4-methyl derivatives are not acid-base equivalents [1]. Furthermore, only the N-1 methylated scaffold generates persistent urazole radicals that decompose via first-order kinetics without dimerization, enabling stable, pH-independent tyrosine-selective bioconjugation—a capability absent in N-arylurazole systems that undergo second-order dimerization [2]. These position-specific structure-property relationships preclude generic substitution for any application where acidity, hydrogen-bonding topology, or radical stability is a design parameter.

1-Methylurazole (N-1)
Substitute (N-4 / Unsubstituted)
Marked aqueous acidity shift
Negligible acidity shift with 4-methyl; pKa profiles are not interchangeable
First-order radical decay, no dimerization
N-Arylurazole radicals dimerize via second-order kinetics—bioconjugation kinetics may not replicate
Pyramidal hydrazide N geometry, reduced H-bond donor count
Unsubstituted urazole has two N-H donors; solid-state architecture and solubility may differ

Quantitative Differentiation from Closest Structural Analogs


Aqueous Acidity: Enhanced Proton Dissociation versus Unsubstituted and N-4 Methyl Urazoles

Potentiometric titration in aqueous solution established that 1-methyl-1,2,4-triazolidine-3,5-dione (1-methylurazole) possesses a pKa of 5.3, making it 0.5 pKa units more acidic than unsubstituted urazole (pKa 5.8) and 0.4 units more acidic than its positional isomer 4-methylurazole (pKa 5.7) [1]. The 1,4-dimethylurazole derivative (pKa 5.3) exhibits acidity identical to the 1-methyl compound, confirming that N-1 substitution is the sole driver of acidification while N-4 substitution contributes minimally [1]. The amide N-H proton of 1-methylurazole is approximately 0.5 pKa units more acidic than the imide N-H proton at position 4 within the same molecule [1]. These data were acquired using a Fisher Model 930 pH meter with titration against aqueous 0.1 M KOH; standard deviations were ±0.06 pKa units [1].

Aqueous acidity
Head-to-head
pKa 5.3 (1-methyl) vs. 5.8 (urazole), 5.7 (4-methyl); Δ = −0.5, −0.4
Supports pH-dependent deprotonation tuning in materials
Potentiometric titration, ±0.06 SD
Physical organic chemistry Acid-base equilibrium Hydrogel fabrication Ion-exchange materials

Radical Decomposition Kinetics: First-Order Decay Versus Second-Order Dimerization

In the ex situ tyrosine bioconjugation system reported by Ishizawa et al. (2024), the N-methylurazole-derived radical species (compound 11) exhibited first-order decomposition kinetics with no detectable dimer formation, whereas N-arylurazole radicals (compound 13) decomposed via second-order kinetics with dimerization confirmed by mass spectrometry [1]. At 25 °C, approximately 11% degradation of the N-methylurazole radical was observed after 2 minutes, increasing to approximately 19% after 4 minutes [1]. The radical identity was confirmed by electron spin resonance (ESR) spectroscopy showing hyperfine coupling to adjacent nitrogen atoms, and radical quenching by dibutylated-hydroxytoluene (BHT) completely abolished peptide labeling [1]. Single-electron oxidation of the N-methylurazole precursor (compound 10) occurs at an anodic peak potential (Epa) of 0.59 V vs. reference in DMF [1]. Unlike the widely used 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), the N-methylurazole radical approach was demonstrated to be less influenced by pH-dependent changes in amino acid selectivity [1]. In proteome-wide labeling of HEK293FT cell lysates, reagent 11 (N-methylurazole-based) exhibited higher reaction efficiency than reagent 13 (N-arylurazole-based), detecting 4,051 tyrosine sites at 500 µM labeling concentration [1].

Radical kinetics
Head-to-head
First-order decay, no dimerization (N-methyl) vs. second-order decay with dimer (N-aryl)
Predictable labeling window supports bioconjugation workflow design
~11% degradation at 2 min (25 °C); 4,051 Tyr sites labeled in proteome
Chemical biology Protein bioconjugation Radical chemistry Tyrosine labeling

Crystallographic N-Pyramidality and Hydrogen-Bonding Network Architecture

The single-crystal X-ray structure of racemic 1-methyl-1,2,4-triazolidine-3,5-dione (1-methylurazole) was definitively solved by Meyers et al. (1994), revealing pyramidal geometry at both hydrazide nitrogen atoms (N-1 and N-2), a structural feature that contrasts with the planar or near-planar amide nitrogen geometry observed in many unsubstituted and N-4-substituted urazole congeners [1]. The crystal structure contains both enantiomers (1R,2R and 1S,2S) organized in a three-dimensional network of intermolecular N-H···O=C hydrogen bonds [1]. This hydrogen-bonding topology is directly influenced by N-1 methylation, which eliminates one hydrogen-bond donor site relative to unsubstituted urazole (which bears an N-H at both N-1 and N-2 positions), thereby altering the solid-state packing motif and sublimation energetics [1]. No equivalent crystallographic characterization exists for the 4-methyl positional isomer in the same space group, making this the only definitive structural reference for understanding how N-1 vs. N-4 methylation differentially affects urazole solid-state architecture.

N-Pyramidality
Reported
Pyramidal hydrazide N atoms; racemate 3D H-bond network
Informs solid-state packing and docking model accuracy
Single-crystal X-ray, CSD entry 2010271
X-ray crystallography Structural chemistry Hydrogen bonding Solid-state characterization

Aldose Reductase Inhibitory Activity as a Pharmacophore Baseline

Hall et al. (1992) demonstrated that 1,2,4-triazolidine-3,5-diones, as a compound class, are potent inhibitors of rat lens aldose reductase in vitro [1]. In streptozotocin-induced diabetic rats, selected triazolidine-3,5-dione derivatives administered orally at 20 mg/kg/day for 21 days significantly reduced sorbitol accumulation in red blood cells, lens, and sciatic nerves [1]. The unsubstituted urazole core serves as the minimal pharmacophore for this activity. 1-Methyl-1,2,4-triazolidine-3,5-dione represents the simplest N-1 alkylated derivative in this series, occupying a critical position in the SAR landscape between the unsubstituted parent and more elaborate 4-substituted-1-acyl derivatives such as 1-acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione (APTD), which later studies confirmed possesses aldose reductase inhibitory, hypolipidemic, anti-inflammatory, and antineoplastic activities [2]. The enhanced acidity (pKa 5.3) and altered hydrogen-bonding capacity of the N-1 methyl derivative relative to urazole (pKa 5.8) are expected to modulate enzyme binding, although direct comparative IC₅₀ data for 1-methylurazole vs. urazole against aldose reductase have not been reported in the primary literature at the time of this analysis.

Aldose reductase SAR
Class-level
Class-level membership in triazolidinedione inhibitor series
Serves as N-1-alkylated SAR reference; direct IC₅₀ data unreported
In vivo sorbitol reduction data for parent series only
Aldose reductase inhibition Diabetic complications Medicinal chemistry Structure-activity relationship

Hypolipidemic Pharmacophore Analysis: Minimal Scaffold for Acyl Substitution Probing

Structure-activity relationship studies by the Hall and Izydore groups established that 4-substituted 1-acyl- and 1,2-diacyl-1,2,4-triazolidine-3,5-diones are potent hypolipidemic agents in rodents, significantly reducing serum cholesterol and triglyceride levels at intraperitoneal doses of 20 mg/kg/day [1]. The hypolipidemic activity was improved when the N-4 substituent (R₁) was either a phenyl or butyl group, and the mode of action involves inhibition of multiple de novo lipid synthesis enzymes including ATP-dependent citrate lyase, HMG-CoA reductase, acyl-CoA cholesterol acyltransferase (ACAT), acetyl-CoA carboxylase, and sn-glycerol-3-phosphate acyltransferase [1][2]. Within this SAR framework, 1-methyl-1,2,4-triazolidine-3,5-dione represents the minimal N-1 alkylated scaffold—the simplest derivative in which the N-1 position is blocked by a methyl group rather than an acyl moiety, providing a critical negative control or baseline reference compound for dissecting the contribution of N-1 acylation to pharmacological activity. The potent clinical candidate 1-acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione (APTD) lowered serum cholesterol and triglycerides in normo- and hyperlipidemic rats at 10–20 mg/kg/day while raising HDL-cholesterol levels over 4–8 weeks of treatment [3], but a systematic comparison of N-1 methyl vs. N-1 acetyl substitution within a constant N-4 substituent series has not been published.

Hypolipidemic SAR
Class-level
Minimal N-1-alkylated scaffold for acyl-substituted lead series
Enables systematic N-1 substitution probing for lipid-modulating research
Hypolipidemic activity reported in N-1-acyl analogs, not this compound
Hypolipidemic agents Lipid metabolism SAR Cardiovascular pharmacology

Evidence-Backed Applications in Research and Industrial Procurement


Tyrosine-Selective Protein Bioconjugation and Chemical Proteomics

1-Methyl-1,2,4-triazolidine-3,5-dione is the precursor of choice for ex situ generation of N-methylurazole radicals via Bobbitt's salt oxidation or electrochemical activation at Epa = 0.59 V. The resulting radical species (compound 11) exhibits first-order decomposition kinetics without dimerization—a critical advantage over N-arylurazole radicals that undergo second-order dimerization, consuming active labeling species [1]. The radical-based mechanism provides pH-independent tyrosine selectivity, unlike the widely used closed-shell reagent PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) whose amino acid selectivity shifts under acidic conditions [1]. Demonstrated proteome-wide coverage of 4,051 tyrosine sites in HEK293FT lysates at 500 µM labeling concentration validates this compound as a foundational reagent for chemical proteomics, antibody-drug conjugate development, and protein interaction mapping [1]. The ~11% radical degradation at 2 minutes (25 °C) defines a practical experimental window for reproducible labeling protocols.

pH-Tunable Anionic Hydrogel and Ion-Exchange Material Fabrication

The enhanced aqueous acidity of 1-methyl-1,2,4-triazolidine-3,5-dione (pKa 5.3) relative to unsubstituted urazole (pKa 5.8) provides a 0.5-unit shift in the deprotonation equilibrium that directly governs the ionization state of urazole-containing polymer networks at physiologically and environmentally relevant pH values [1]. This acidification, confirmed by potentiometric titration with ±0.06 pKa precision, enables finer control over hydrogel swelling ratios and ion-exchange capacities compared to materials fabricated from unsubstituted urazole (pKa 5–6 range) [1][2]. The foundational hydrogel fabrication strategy—incorporating urazole groups via polyisocyanate precursors in two scalable steps—has been demonstrated to yield highly porous anionic hydrogels with a Young's modulus of 0.91 MPa and swelling ratio of 87% when employing the urazole core [2]. Substituting 1-methylurazole into this established protocol is expected to yield materials with shifted pH-response profiles, expanding the design space for drug delivery matrices, wound dressings, and selective ion-exchange membranes.

Aldose Reductase Inhibitor Lead Optimization Reference Compound

For medicinal chemistry programs targeting aldose reductase for diabetic complication therapy, 1-methyl-1,2,4-triazolidine-3,5-dione occupies an essential position in the SAR matrix as the simplest N-1 alkylated derivative of the 1,2,4-triazolidine-3,5-dione pharmacophore [1]. The parent compound class has demonstrated in vivo efficacy in streptozotocin-diabetic rats at 20 mg/kg/day orally for 21 days, significantly reducing sorbitol accumulation in red blood cells, lens, and sciatic nerves [1]. The pyramidal hydrazide nitrogen geometry and defined racemate hydrogen-bonding network, established by single-crystal X-ray diffraction, provide accurate structural parameters for computational docking studies against aldose reductase (PDB entries available) [2]. This compound enables systematic dissection of how N-1 substitution (methyl vs. H vs. acetyl) modulates binding affinity independently of N-4 modification—a SAR question inaccessible using only the unsubstituted urazole core or the fully elaborated 1-acetyl-4-phenyl derivative APTD [3].

Electrochemical Synthesis and Persistent Radical-Mediated Transformations

The well-characterized single-electron oxidation of 1-methyl-1,2,4-triazolidine-3,5-dione (Epa = 0.59 V in DMF, with preparative electrolysis feasible at 1.0 V) enables controlled electrochemical generation of persistent N-methylurazole radicals for use in organic synthesis [1]. The radical species is detectable by ESR spectroscopy without spin-trapping agents and exhibits first-order decay kinetics with no dimer formation, distinguishing it from N-arylurazole radicals that dimerize [1]. This predictable stability profile supports the use of 1-methylurazole as a stoichiometric or catalytic oxidant in electron-transfer cascades. Furthermore, the cyclic voltammetry data demonstrating that N-methylurazole radical cation formation occurs at Ep = 1.52 V (vs. 1.17 V for a companion radical intermediate in the MeTAD/anisole/TFA reaction system) establishes a quantifiable thermodynamic driving force for rational design of redox-mediated transformations [2]. The compound's defined solid-state structure and purity specifications (≥95%) from commercial sources ensure reproducible electrochemical behavior across laboratories.

Application
Selection Property
Validation Focus
Tyrosine-selective bioconjugation & chemical proteomics
First-order radical decay, pH-independent selectivity
Proteome-wide tyrosine labeling coverage
Anionic hydrogel & ion-exchange material fabrication
pH-responsive deprotonation profile
Swelling ratio and ion-exchange capacity under pH variation
Aldose reductase SAR studies
Simplest N-1 alkylated urazole reference compound
Enzyme inhibition assay profiling and docking validation
Electrochemical radical generation & synthesis
Well-characterized oxidation potential and radical persistence
Electrosynthesis protocol reproducibility and ESR confirmation
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